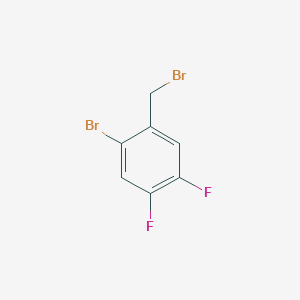

1-Bromo-2-(bromomethyl)-4,5-difluorobenzene

Description

Its molecular formula is C7H4Br2F2, with a molecular weight of 286.89 g/mol. Synthesized via the reaction of (2-bromo-4,5-difluorophenyl)methanol with PBr3 in dichloromethane, it achieves a high yield of 94% . This compound serves as a critical intermediate in organic synthesis, particularly for preparing derivatives like 2-(2-bromo-4,5-difluorophenyl)acetonitrile (58% yield) , which are valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-4,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZAHPYULZNIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620861 | |

| Record name | 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647862-95-1 | |

| Record name | 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Bromination of 2-(Bromomethyl)-4,5-difluorotoluene

This method involves the bromination of a precursor compound, 2-(bromomethyl)-4,5-difluorotoluene. The reaction is typically performed using phosphorus tribromide as the brominating agent in dichloromethane.

- Reaction Conditions:

- Temperature: 25°C

- Duration: 24 hours

- Yield: Approximately 94%

This method is noted for its simplicity and high yield, making it a preferred choice for laboratory syntheses.

Method 2: Alkylation of Difluorobenzene Derivatives

Another approach involves the alkylation of difluorobenzene derivatives with bromoalkanes. For instance, starting from (2-bromo-4,5-difluorophenyl)methanol:

-

- Bromoalkane (e.g., bromoethane)

- Base (e.g., potassium carbonate)

-

- The difluorobenzene derivative is reacted with the bromoalkane in a suitable solvent under reflux conditions.

This method provides a versatile pathway to introduce various substituents onto the benzene ring while maintaining high selectivity.

Method 3: Direct Bromination of Fluorinated Aromatics

Direct bromination of fluorinated aromatic compounds can also yield 1-bromo-2-(bromomethyl)-4,5-difluorobenzene. This process typically involves:

-

- Liquid bromine

- An organic solvent (e.g., carbon tetrachloride)

-

- Reaction temperature between 43°C to 68°C

- Duration: Several hours to ensure complete reaction

This method is advantageous due to its straightforward execution and ability to achieve high yields with minimal purification steps.

The following table summarizes the key aspects of each preparation method:

| Method | Starting Material | Brominating Agent | Yield | Reaction Time | Temperature |

|---|---|---|---|---|---|

| Method 1 | 2-(Bromomethyl)-4,5-difluorotoluene | Phosphorus tribromide | ~94% | 24 hours | 25°C |

| Method 2 | (2-Bromo-4,5-difluorophenyl)methanol | Bromoalkane + base | Variable | Reflux | Varies |

| Method 3 | Fluorinated aromatics | Liquid bromine | High | Several hours | 43°C - 68°C |

The preparation of this compound can be effectively achieved through various synthetic routes, each with distinct advantages regarding yield and simplicity. The choice of method may depend on available reagents and desired application in further synthetic processes. Further research into optimizing these methods could lead to improved yields and reduced environmental impact during synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

1-Bromo-2-(bromomethyl)-4,5-difluorobenzene features two reactive bromine atoms, enabling sequential nucleophilic substitutions. The benzylic bromine (on the methyl group) is more labile due to steric and electronic effects, allowing selective substitution under mild conditions.

Key Reactions:

Cross-Coupling Reactions

The aryl bromine participates in palladium-catalyzed couplings, while the benzylic bromine remains inert under these conditions.

Examples:

Elimination Reactions

Under basic conditions, elimination of HBr from the benzylic position generates difluorobenzene derivatives.

Bromination and Halogen Exchange

The compound undergoes further bromination at the aromatic ring under radical or electrophilic conditions.

Scientific Research Applications

Organic Synthesis

1-Bromo-2-(bromomethyl)-4,5-difluorobenzene is primarily utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in several types of chemical reactions:

- Cross-Coupling Reactions : The compound can be employed in Suzuki or Heck reactions to form biaryl compounds, which are significant in the development of pharmaceuticals and agrochemicals.

- Nucleophilic Substitution : The bromomethyl group can act as an electrophile, facilitating nucleophilic attacks by various nucleophiles, leading to the formation of diverse functionalized products .

Medicinal Chemistry

The compound's unique structure makes it valuable in medicinal chemistry:

- Pharmaceutical Development : It serves as a precursor in synthesizing various pharmaceutical agents, particularly those targeting fungal infections. The bromomethyl group enhances its potential as an electrophilic agent that can interact with biological targets .

- Antifungal Agents : Research indicates that derivatives of this compound may exhibit antifungal properties, making it a candidate for developing new antifungal therapies .

Agrochemicals

In agrochemical research, this compound is explored for its potential applications in developing pesticides and herbicides. The fluorinated structure may enhance the metabolic stability of agrochemical products, improving their efficacy and reducing environmental impact .

Future Research Directions

Given the promising preliminary findings regarding the applications of this compound, future research could focus on:

- Mechanistic Studies : Detailed investigations into the molecular interactions and mechanisms by which this compound exerts its biological effects.

- In Vivo Studies : Evaluating the safety and efficacy of this compound and its derivatives in animal models to support potential therapeutic applications.

- Synthesis of Novel Derivatives : Exploring modifications to enhance biological activity while minimizing toxicity .

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The fluorine atoms influence the electron density of the benzene ring, affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of brominated difluorobenzenes are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis with key analogs:

Table 1: Key Properties of 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene and Analogs

Physicochemical Properties and Handling

- Physical State : The target compound is a colorless oil , whereas analogs like 1,2-bis(bromomethyl)-4,5-difluorobenzene are solids . This impacts storage requirements (e.g., refrigeration for oils vs. room temperature for solids).

- For example, 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS 175203-19-7) mandates physician consultation upon exposure .

Biological Activity

1-Bromo-2-(bromomethyl)-4,5-difluorobenzene (CAS No. 647862-95-1) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of bromine and fluorine substituents on a benzene ring, which enhances its reactivity. The structural formula can be represented as:

This structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Target of Action

Similar compounds have been linked to a variety of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The mechanisms often involve the inhibition of key cellular processes such as DNA replication and protein synthesis.

Mode of Action

This compound acts primarily through the following mechanisms:

- Inhibition of DNA Replication : Like other halogenated compounds, it may disrupt the normal function of nucleic acids.

- Protein Biosynthesis Interference : It can inhibit ribosomal function or alter protein folding through interaction with chaperone proteins.

- Cell Wall Synthesis Disruption : This is particularly relevant for its antibacterial properties, where it may affect peptidoglycan synthesis in bacterial cells.

Biochemical Pathways

The compound is involved in several metabolic pathways. It has been shown to interact with enzymes critical for nucleic acid metabolism and cellular signaling. For example:

- Enzymatic Interactions : It may inhibit enzymes involved in pyrimidine biosynthesis, affecting nucleotide availability and cellular energy metabolism .

- Signal Transduction : It can modulate pathways related to cell proliferation and apoptosis, potentially influencing cancer cell behavior .

Antimicrobial Activity

Research indicates that halogenated aromatic compounds like this compound exhibit significant antimicrobial properties. A study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines. For instance:

- Cervical Cancer Cells : The compound displayed potent activity against HeLa cells, leading to increased apoptosis rates.

- Mechanistic Insights : The induction of apoptosis was linked to the activation of caspase pathways and alterations in mitochondrial membrane potential .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-2-(bromomethyl)-4,5-difluorobenzene, and how do reaction conditions influence yield?

The compound is synthesized via bromination of (2-bromo-4,5-difluorophenyl)methanol using PBr₃ in dichloromethane (CH₂Cl₂). Key steps include:

- Dropwise addition of PBr₃ to the alcohol precursor at 25°C for 24 hours.

- Neutralization with saturated Na₂CO₃, followed by extraction and drying (MgSO₄).

- Purification via flash chromatography (silica gel, petroleum ether) to achieve a 94% yield . Variations in solvent choice, reaction time, or brominating agents (e.g., HBr vs. PBr₃) may alter yields.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data confirm its structure?

Essential methods include:

- ¹H/¹³C NMR : Signals for bromomethyl (δ ~4.5–5.0 ppm) and aromatic fluorines (split patterns due to coupling).

- GC-MS : Molecular ion peak at m/z 286 (C₇H₅Br₂F₂) and fragments corresponding to Br loss.

- Elemental analysis : Validate Br/F stoichiometry. Cross-referencing with analogs (e.g., 5-bromo-2-(bromomethyl)-1,3-difluorobenzene) ensures consistency in spectral interpretation .

Q. What safety protocols are mandated for handling this compound in the laboratory?

Critical precautions include:

- Storage : At 0–6°C in airtight, light-resistant containers to prevent decomposition .

- Personal protective equipment (PPE) : Gloves, goggles, and fume hood use to avoid inhalation/skin contact (H300/H301 hazards) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste (P501) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its non-fluorinated analogs in cross-coupling reactions?

The fluorine substituents enhance electrophilicity at the brominated positions, accelerating Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the bromomethyl group may reduce coupling efficiency compared to mono-brominated analogs. Comparative studies with 1-bromo-4-(chlorodifluoromethyl)benzene show fluorinated derivatives require lower catalyst loadings but longer reaction times .

Q. What strategies mitigate competing side reactions (e.g., dehydrohalogenation) during nucleophilic substitutions involving this compound?

- Temperature control : Maintaining ≤25°C minimizes elimination pathways.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution over elimination.

- Base selection : Weak bases (e.g., K₂CO₃) reduce dehydrohalogenation risk compared to strong bases like NaOH .

Q. How can computational modeling predict regioselectivity in reactions involving the bromomethyl and fluorine groups?

Density functional theory (DFT) calculations reveal:

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 58% vs. 94% in similar protocols) may stem from:

- Purity of starting materials : Impurities in (2-bromo-4,5-difluorophenyl)methanol reduce conversion.

- Chromatographic resolution : Column packing density (e.g., 350 g SiO₂ vs. 200 g) affects recovery . Rigorous pre-reaction analysis (e.g., TLC) and standardized purification protocols enhance reproducibility.

Methodological Considerations

Q. What purification techniques are most effective for isolating high-purity this compound?

- Flash chromatography : Silica gel with petroleum ether/ethyl acetate (90:10) achieves >97% purity .

- Recrystallization : Limited utility due to low melting point; hexane/CH₂Cl₂ mixtures may suffice for small scales.

Q. How can researchers validate the absence of dimerization byproducts in final products?

- HRMS : Detect molecular ions for dimers (e.g., m/z 572 for [C₇H₅Br₂F₂]₂).

- ¹H NMR : Monitor for symmetry-induced peak splitting indicative of dimer formation .

Comparative Studies

Q. How do structural analogs (e.g., 1-bromo-2,4-difluoro-5-methoxybenzene) inform SAR studies for agrochemical intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.